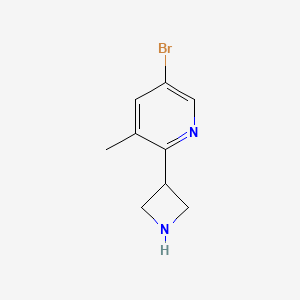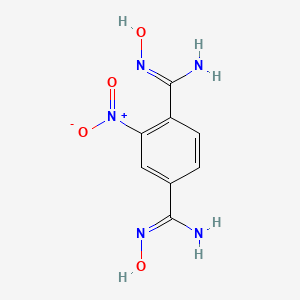
N1,N4-Dihydroxy-2-nitroterephthalimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N4-Dihydroxy-2-nitroterephthalimidamide is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of hydroxyl and nitro groups attached to a terephthalimidamide core, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-Dihydroxy-2-nitroterephthalimidamide typically involves the nitration of terephthalimidamide followed by the introduction of hydroxyl groups. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent hydroxylation can be achieved through various methods, including the use of hydroxylating agents such as hydrogen peroxide or sodium hydroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N1,N4-Dihydroxy-2-nitroterephthalimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
N1,N4-Dihydroxy-2-nitroterephthalimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties, with ongoing research into its mechanism of action and therapeutic potential.
Industry: Utilized in the development of advanced materials, including dyes, pigments, and coatings.
Mecanismo De Acción
The mechanism of action of N1,N4-Dihydroxy-2-nitroterephthalimidamide involves its interaction with specific molecular targets and pathways. The compound’s nitro and hydroxyl groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups may facilitate binding to enzymes or receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N1,N4-Dihydroxyterephthalimidamide: Similar in structure but lacks the nitro group, resulting in different chemical reactivity and applications.
N1,N4-Diphenylterephthalamide: Contains phenyl groups instead of hydroxyl groups, leading to distinct physical and chemical properties.
N1,N4-Dicyclohexylterephthalamide:
Uniqueness
N1,N4-Dihydroxy-2-nitroterephthalimidamide is unique due to the presence of both nitro and hydroxyl groups, which confer a combination of reactivity and biological activity not found in its analogs. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H9N5O4 |
|---|---|
Peso molecular |
239.19 g/mol |
Nombre IUPAC |
1-N',4-N'-dihydroxy-2-nitrobenzene-1,4-dicarboximidamide |
InChI |
InChI=1S/C8H9N5O4/c9-7(11-14)4-1-2-5(8(10)12-15)6(3-4)13(16)17/h1-3,14-15H,(H2,9,11)(H2,10,12) |
Clave InChI |
NZJRTHGFBIRCFF-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C(=N/O)/N)[N+](=O)[O-])/C(=N/O)/N |
SMILES canónico |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



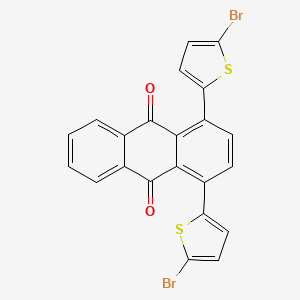


![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
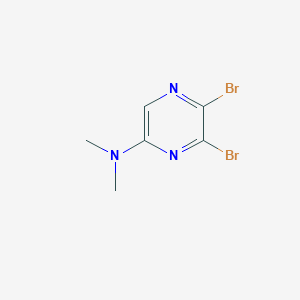
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
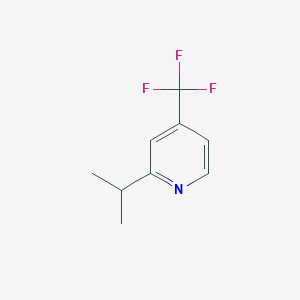
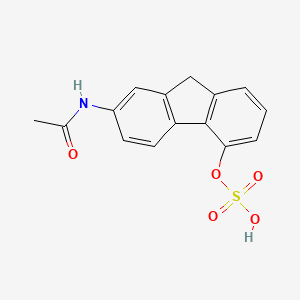
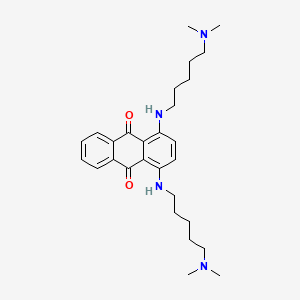
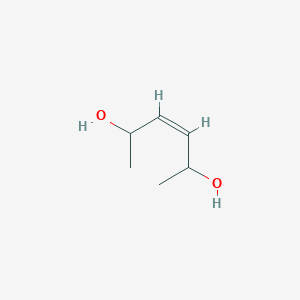
![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)
![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)
